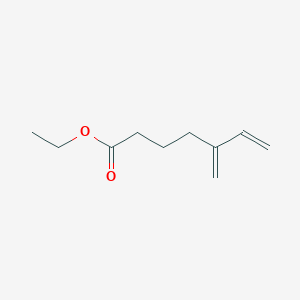

Ethyl 5-methylidenehept-6-enoate

Description

Ethyl 5-methylidenehept-6-enoate is an α,β-unsaturated ester characterized by a methylidene group at position 5 and a conjugated double bond extending to the ester functionality. These analogs share key functional groups (e.g., ester, hydroxyl, ketone) and unsaturated backbones, making them relevant for comparative analysis .

Properties

CAS No. |

38049-11-5 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

ethyl 5-methylidenehept-6-enoate |

InChI |

InChI=1S/C10H16O2/c1-4-9(3)7-6-8-10(11)12-5-2/h4H,1,3,5-8H2,2H3 |

InChI Key |

ZRXCILLICJZIOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(=C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methylidenehept-6-enoate typically involves the esterification of 5-methylidenehept-6-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylidenehept-6-enoate undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products:

Hydrolysis: 5-methylidenehept-6-enoic acid and ethanol.

Reduction: Corresponding alcohol.

Transesterification: New ester and ethanol.

Scientific Research Applications

Ethyl 5-methylidenehept-6-enoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 5-methylidenehept-6-enoate in biological systems involves its interaction with cellular enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 5-Hydroxyhept-6-enoate

- Structure : Features a hydroxyl group at position 5 and a terminal double bond at C4.

- Synthesis : Produced via alcohol dehydrogenase-catalyzed enantioselective reduction, highlighting its role as a chiral intermediate for arachidonic acid metabolites .

- Applications : Used in prostaglandin and leukotriene synthesis due to its stereochemical versatility .

Ethyl 6-Methyl-4-oxohept-6-enoate

- Structure : Contains a ketone at position 4 and a methyl group at C6, altering electronic properties compared to the methylidene analog.

- Applications : The ketone group enhances electrophilicity, making it suitable for nucleophilic additions or cyclization reactions .

Ethyl (5S)-5-Hydroxy-3-oxo-7-phenylhept-6-enoate

- Synthesis : Utilizes propargylation and alkynylation strategies, with applications in bioactive molecule synthesis .

- Applications : The phenyl group improves lipophilicity, enhancing its utility in drug design .

Comparative Data Table

Research Findings and Key Differences

- Reactivity: The methylidene group in this compound likely enhances its dienophile character, whereas the hydroxyl in Ethyl 5-hydroxyhept-6-enoate facilitates hydrogen bonding and chiral synthesis .

- Synthetic Utility: Enzymatic methods dominate for hydroxylated analogs (e.g., Ethyl 5-hydroxyhept-6-enoate), while ketone-containing derivatives (e.g., Ethyl 6-methyl-4-oxohept-6-enoate) rely on traditional condensation .

- Biological Activity: Phenyl-substituted analogs (e.g., Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate) show enhanced bioactivity due to increased membrane permeability, a trait absent in simpler esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.